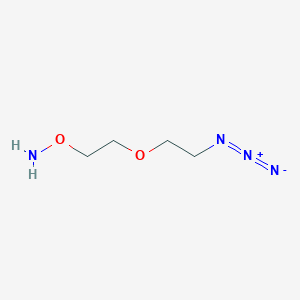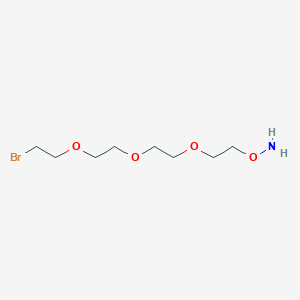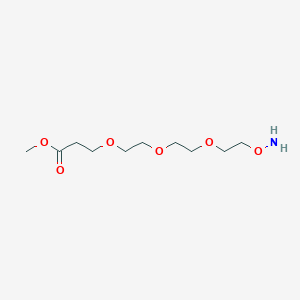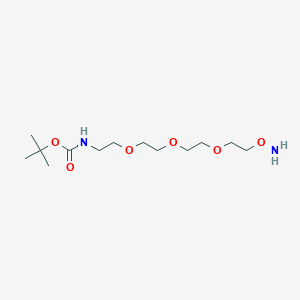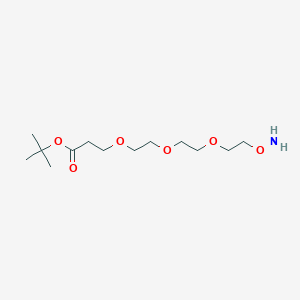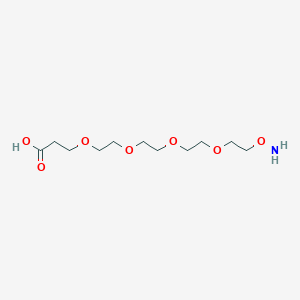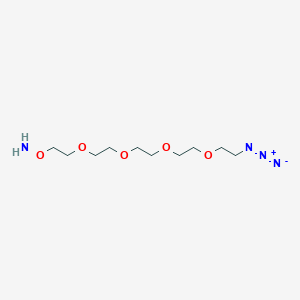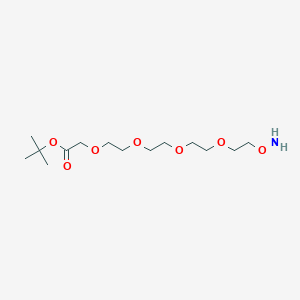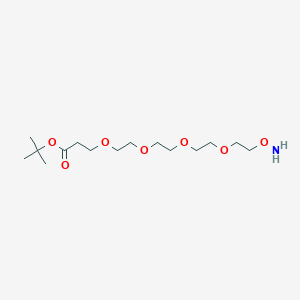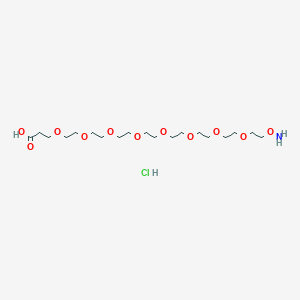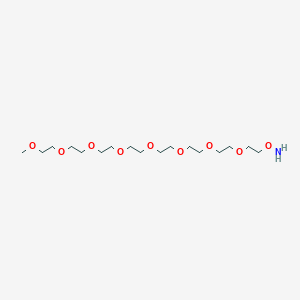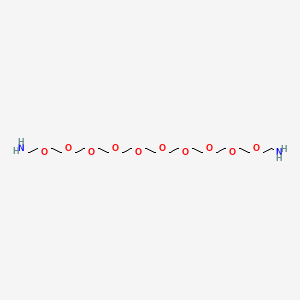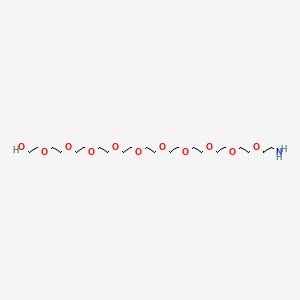![molecular formula C19H32O3 B605512 (3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol CAS No. 4725-51-3](/img/structure/B605512.png)
(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol
Overview
Description
Annaosanchun, also known as YC-6, is potentially for the treatment of acute ischemic stroke (AIS).
Scientific Research Applications
Molecular Structure Studies
17βH-Periplogenin Isolation
A compound structurally related to (3S,5R,6R,8S,9S,10R,13S,14S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol, namely 17βH-Periplogenin, was isolated from the root bark of Periploca sepium Bunge, a traditional Chinese herbal medicine. This study provided insights into its crystal structure, including the conformation of its rings and hydrogen bonding patterns (Zhang et al., 2012).
Androsterone Derivatives
Research on androsterone derivatives with a similar core structure revealed insights into their steroid shape and potential as androgen biosynthesis inhibitors. This research contributes to understanding the molecular configuration and potential therapeutic applications of these compounds (Djigoué et al., 2012).
Crystallography and Chemical Synthesis
Crystal Structure Analysis
Investigations into the crystal structure of related compounds have provided detailed insights into their molecular arrangements, conformations, and interactions. This information is crucial for understanding the physical and chemical properties of these compounds (Zhou et al., 2015).
Liver X Receptor Agonists Synthesis
Studies have been conducted on the synthesis of liver X receptor (LXR) agonists using related steroidal structures. This research is significant for the development of new drugs targeting cholesterol metabolism and associated diseases (Ching, 2013).
Biological and Medicinal Research
Antimicrobial and Antitumor Activities
Research on triorganotin(IV) derivatives of a structurally related compound demonstrated significant antimicrobial and anticancer activities. This highlights the potential of these compounds in developing new therapeutic agents (Shaheen et al., 2014).
Herbal Therapeutics against MRSA Infections
Computer-aided screening identified a compound structurally related to (3S,5R,6R,8S,9S,10R,13S,14S)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol as a potential inhibitor against MRSA infections. This demonstrates the potential of these compounds in addressing antibiotic resistance (Skariyachan et al., 2011).
properties
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-17-7-3-4-14(17)13-10-16(21)19(22)11-12(20)5-9-18(19,2)15(13)6-8-17/h12-16,20-22H,3-11H2,1-2H3/t12-,13-,14-,15-,16+,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRIPYPBJCUNAG-OTMXHXQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CC(C4(CC(CCC4(C3CC2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3C[C@H]([C@]4(C[C@H](CC[C@@]4([C@H]3CC2)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



